molecular formula C11H8ClNO B14155268 2-(4-Chlorophenoxy)pyridine CAS No. 4783-69-1

2-(4-Chlorophenoxy)pyridine

Cat. No.: B14155268
CAS No.: 4783-69-1
M. Wt: 205.64 g/mol
InChI Key: SMINLYVPAJMVQW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)pyridine is an organic compound that belongs to the class of chloropyridines. It is characterized by a pyridine ring substituted with a 4-chlorophenoxy group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)pyridine typically involves the reaction of 4-chlorophenol with 2-chloropyridine. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature range of 100-150°C to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Chlorophenoxy)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)pyridine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 2-(4-Chlorophenoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenoxy group with a pyridine ring makes it a versatile intermediate for various synthetic applications .

Properties

CAS No.

4783-69-1

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

2-(4-chlorophenoxy)pyridine

InChI

InChI=1S/C11H8ClNO/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H

InChI Key

SMINLYVPAJMVQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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